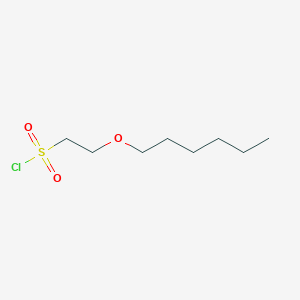

2-(Hexyloxy)ethane-1-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Hexyloxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H17ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexyloxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(Hexyloxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction scheme is as follows:

C6H13OCH2CH2OH+ClSO3H→C6H13OCH2CH2SO2Cl+H2O

This reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is typically cooled to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Hexyloxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by a nucleophile.

Hydrolysis: The compound can hydrolyze in the presence of water to form 2-(Hexyloxy)ethane-1-sulfonic acid.

Reduction: It can be reduced to form the corresponding sulfonamide.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent, such as dichloromethane, at room temperature.

Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.

Reduction: Reducing agents, such as lithium aluminum hydride (LiAlH4), are used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate salts.

Hydrolysis: The major product is 2-(Hexyloxy)ethane-1-sulfonic acid.

Reduction: The major product is the corresponding sulfonamide.

Applications De Recherche Scientifique

2-(Hexyloxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: It is utilized in the production of surfactants, detergents, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-(Hexyloxy)ethane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of chloride ion to form the final product.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methanesulfonyl chloride (CH3SO2Cl)

- Ethanesulfonyl chloride (C2H5SO2Cl)

- Propane-1-sulfonyl chloride (C3H7SO2Cl)

Uniqueness

2-(Hexyloxy)ethane-1-sulfonyl chloride is unique due to the presence of the hexyloxy group, which imparts specific chemical properties and reactivity. This compound offers a balance between hydrophobic and hydrophilic characteristics, making it suitable for a variety of applications that require specific solubility and reactivity profiles.

Activité Biologique

2-(Hexyloxy)ethane-1-sulfonyl chloride is a sulfonyl chloride compound characterized by a hexyloxy group attached to an ethane backbone, featuring a sulfonyl chloride functional group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly due to its electrophilic nature, which allows it to interact with various biological molecules. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Sulfonyl chlorides like this compound often act as electrophiles, capable of reacting with nucleophilic sites in proteins and enzymes. This reactivity can lead to the formation of covalent bonds with amino acid residues such as cysteine and serine, potentially altering the function of these proteins. The biological implications of this activity include:

- Antimicrobial Activity : Similar compounds have shown potential antimicrobial properties by inhibiting essential bacterial enzymes.

- Anticancer Activity : The ability to modify proteins can also extend to cancer treatment, where such compounds may disrupt pathways essential for tumor growth.

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits potential against various bacterial strains through enzyme inhibition. | |

| Anticancer | May disrupt cancer cell proliferation by modifying key regulatory proteins. | |

| Reactivity with Nucleophiles | Interacts with nucleophilic sites in proteins leading to functional changes. |

Case Study 1: Antimicrobial Properties

A study investigating the antimicrobial effects of sulfonyl chlorides found that compounds similar to this compound displayed significant inhibitory activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the covalent modification of bacterial enzymes essential for cell wall synthesis.

Case Study 2: Cancer Cell Inhibition

Research has indicated that sulfonyl chlorides can inhibit specific cancer cell lines by targeting metabolic pathways crucial for cell survival. For instance, a derivative of this compound was shown to induce apoptosis in breast cancer cells by modifying proteins involved in cell cycle regulation.

Propriétés

Formule moléculaire |

C8H17ClO3S |

|---|---|

Poids moléculaire |

228.74 g/mol |

Nom IUPAC |

2-hexoxyethanesulfonyl chloride |

InChI |

InChI=1S/C8H17ClO3S/c1-2-3-4-5-6-12-7-8-13(9,10)11/h2-8H2,1H3 |

Clé InChI |

ORMRBDZHPZDTLH-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCOCCS(=O)(=O)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.